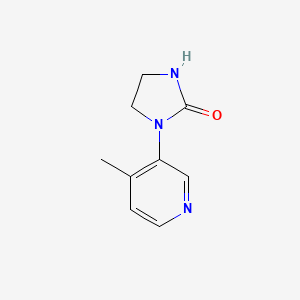

1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one

Übersicht

Beschreibung

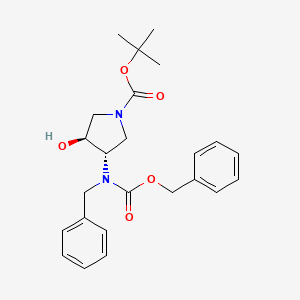

1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one, often referred to as 4-Methyl-imidazolidin-2-one (4-MIIO), is a heterocyclic compound with a wide range of applications in the scientific field. It is a versatile molecule that has been used in the synthesis of various drugs, polymers, and other materials. 4-MIIO is an important intermediate in the synthesis of many drugs, including the antiepileptic drug phenytoin and the antifungal drug clotrimazole. In addition, it has been used in the synthesis of polymers, such as poly(methyl-imidazolidin-2-one) (PMI) and poly(methyl-imidazolidin-2-one-co-ethylene oxide) (PMI-EO). 4-MIIO is also used in the synthesis of other materials, such as nanocomposites, hydrogels, and nanoparticles.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one and related compounds are extensively studied in chemical synthesis. Lifshits et al. (2015) developed a method for synthesizing 2-aminopyridines, which are crucial for constructing the bicyclic imidazo[1,2-a]pyridine structure, a key component in many pharmacologically active compounds (Lifshits, Ostapchuk, & Brel, 2015).

Antiviral Activity

Chern et al. (2005) synthesized pyridyl imidazolidinone derivatives and found them to have significant antiviral activity against enterovirus 71, highlighting the therapeutic potential of these compounds (Chern et al., 2005).

Neurological Research

Compounds with a similar structure have been used in neurological research. Zwart et al. (1992) studied the effects of 1-(pyridin-3-yl-methyl)-2-nitromethylene-imidazolidine on different subtypes of the nicotinic acetylcholine receptor, demonstrating its utility in distinguishing between mammalian and insect receptor subtypes (Zwart, Oortgiesen, & Vijverberg, 1992).

Medicinal Chemistry

In medicinal chemistry, such compounds have been explored for various therapeutic applications. For instance, Swanson et al. (2016) synthesized and studied P2X7 antagonists with 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structures for potential therapeutic use (Swanson et al., 2016).

Anti-Alzheimer's Agents

Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents. These compounds were designed based on the structure of donepezil, a drug used for Alzheimer's disease management (Gupta et al., 2020).

Anti-Ulcer Activity

Kaminski et al. (1989) investigated the antiulcer activity of substituted imidazo[1,2-a]pyridines and related analogs. They found that certain conformations of these compounds have substantial effects on their antiulcer activity (Kaminski, Puchalski, Solomon, Rizvi, Conn, Elliott, Lovey, Guzik, Chiu, & Long, 1989).

Catalysis

Drabina et al. (2015) explored the use of imidazolidine-4-one derivatives as catalysts in the Henry reaction. They found that these compounds can catalyze reactions with high enantioselectivity, making them valuable in asymmetric synthesis (Drabina, Horáková, Růžičková, & Sedlák, 2015).

Corrosion Inhibition

Al-Joborry and Kubba (2020) investigated a derivative of imidazolidine 4-one as a corrosion inhibitor for carbon steel in salty and acidic solutions. Their findings suggest potential industrial applications for these compounds (Al-Joborry & Kubba, 2020).

Eigenschaften

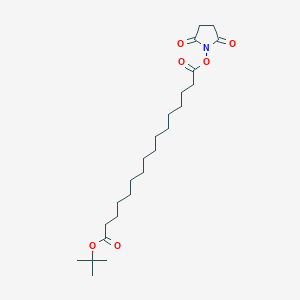

IUPAC Name |

1-(4-methylpyridin-3-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-2-3-10-6-8(7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCTDNLDAMDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpyridin-3-yl)imidazolidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)

![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)